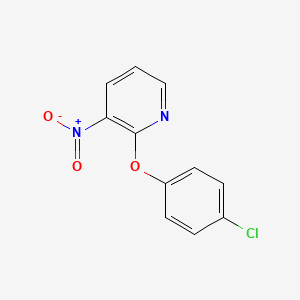

2-(4-Chlorophenoxy)-3-nitropyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLPMGSHOZNLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370947 | |

| Record name | 2-(4-chlorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76893-45-3 | |

| Record name | 2-(4-Chlorophenoxy)-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76893-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Positioning Within Heterocyclic Organic Chemistry Frameworks

In the landscape of heterocyclic organic chemistry, 2-(4-Chlorophenoxy)-3-nitropyridine is classified as a substituted nitropyridine and a diaryl ether. Diaryl ethers are a class of organic compounds that contain an oxygen atom connected to two aryl groups, a structural motif present in many natural products and pharmaceuticals. nih.govjsynthchem.com

The synthesis of this compound is a classic illustration of nucleophilic aromatic substitution (SNAr). youtube.com This type of reaction is fundamental in heterocyclic chemistry for constructing complex molecular architectures. The process typically involves the reaction of a halo-pyridine with a phenol (B47542). In this specific case, the precursor is 2-chloro-3-nitropyridine (B167233). The pyridine (B92270) ring is "activated" by the presence of the strongly electron-withdrawing nitro group at the 3-position. This activation reduces the electron density of the aromatic ring, making it susceptible to attack by a nucleophile. nih.gov The chlorine atom at the 2-position then serves as a leaving group, which is displaced by the nucleophilic 4-chlorophenoxide (the deprotonated form of 4-chlorophenol). youtube.com This reaction is an efficient method for forming the carbon-oxygen bond that defines the diaryl ether structure. organic-chemistry.org

Below is a table summarizing the typical components involved in the synthesis of this compound via nucleophilic aromatic substitution.

| Role | Component | Typical Example |

| Electrophile | Activated Halo-Pyridine | 2-Chloro-3-nitropyridine |

| Nucleophile | Phenol | 4-Chlorophenol (B41353) |

| Base | To deprotonate the phenol | Potassium Carbonate (K₂CO₃) |

| Solvent | Aprotic Polar Solvent | Dimethylformamide (DMF) |

Academic Research Landscape and Interdisciplinary Significance

Strategic Precursor Derivatization for Phenoxylation

The creation of the ether linkage in this compound is a critical step, often achieved through the strategic derivatization of pyridine precursors to facilitate phenoxylation.

Halonitropyridine Precursors and Substituent Effects in Aryloxy Introduction

The use of halonitropyridines, such as 2-chloro-3-nitropyridine (B167233), as precursors is a common and effective strategy. The halogen atom, typically chlorine or bromine, serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group is crucial as it activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. uci.edu

The nature and position of substituents on both the pyridine ring and the incoming aryloxy nucleophile significantly influence the reaction's efficiency. Electron-withdrawing groups on the pyridine ring enhance the rate of substitution, while electron-donating groups can have the opposite effect. For instance, the synthesis of related compounds has shown that the reactivity of the precursor is paramount. Difficulties in coupling reactions with aminopyridines, which are weak nucleophiles, highlight the challenges that can be encountered. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies for Ether Linkage Formation

The cornerstone of forming the 2-phenoxy-3-nitropyridine core is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process typically involves the attack of a nucleophile, in this case, the 4-chlorophenoxide ion, on an electron-deficient aromatic ring, leading to the displacement of a leaving group. chadsprep.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pearson.com The stability of this intermediate is a key factor in determining the reaction's feasibility.

The pyridine ring itself is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene (B151609). uci.edu The SNAr reaction on pyridine derivatives occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In the context of 2-chloro-3-nitropyridine, the incoming nucleophile will preferentially attack the C-2 position, displacing the chloride ion.

Kinetic studies on similar systems, such as the reaction of 2-methoxy-3-nitropyridine (B1295690) with secondary amines, have confirmed that these reactions proceed through an SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The reaction conditions, including the choice of solvent and base, are critical for generating the phenoxide nucleophile and facilitating the substitution.

Nitration Methodologies and Regioselectivity Control in Pyridine Systems

The introduction of a nitro group onto the pyridine ring is a fundamental transformation that significantly influences the electronic properties of the molecule and provides a handle for further functionalization.

Electrophilic Nitration of Pyridine Scaffolds

Direct electrophilic nitration of pyridine is notoriously challenging due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. youtube.com Furthermore, under the strongly acidic conditions typically required for nitration (e.g., a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. rsc.org This further deactivates the ring towards electrophilic attack. rsc.org Consequently, harsh reaction conditions, such as high temperatures, are often necessary, leading to low yields of the desired 3-nitropyridine (B142982). youtube.com

The formation of the active electrophile, the nitronium ion (NO₂⁺), from nitric acid and a strong acid like sulfuric acid is a key step in this process. masterorganicchemistry.comchemguide.co.uk The nitronium ion then attacks the electron-rich aromatic ring. chemguide.co.uk

Directed Nitration Approaches and Their Influence on Product Distribution

To overcome the challenges of direct nitration, various directed nitration strategies have been developed to control the regioselectivity and improve yields. One effective method involves the use of N-oxides. The nitration of pyridine-N-oxide occurs more readily than that of pyridine itself and can provide different isomers.

Alternative nitrating systems have also been explored. For instance, a mixture of tetrabutylammonium (B224687) nitrate (B79036) (TBAN) and trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be effective for the regioselective nitration of certain pyridine-containing tricyclic systems, favoring nitration at the 3-position of the pyridine ring. acs.orgnih.govacs.org This method avoids the strongly acidic conditions of traditional nitration, which can lead to unwanted side reactions or decomposition. acs.org

In some cases, nitration can be achieved by reacting a pyridine derivative with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no This method has been developed into a procedure for the synthesis of 3-nitropyridines. ntnu.no

Emerging Synthetic Techniques in Heterocyclic Phenoxy-Pyridines

The field of heterocyclic chemistry is continually evolving, with new synthetic methods offering milder reaction conditions, higher yields, and greater functional group tolerance. While specific emerging techniques for the direct synthesis of this compound are not extensively detailed in the provided search results, general trends in pyridine synthesis are relevant.

Modern synthetic approaches often employ transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. For example, 2,4-dichloro-3-nitropyridine (B57353) has been used in a selective Suzuki-Miyaura cross-coupling at the C-4 position. researchgate.net While this example illustrates C-C bond formation, similar principles can be applied to C-O bond formation.

Microwave-assisted synthesis has also emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. acs.org One-pot multicomponent reactions are another area of active research, providing efficient routes to complex molecules from simple starting materials. acs.orgnih.gov These green chemistry approaches are increasingly being applied to the synthesis of pyridine derivatives. acs.org

Metal-Catalyzed Coupling Reactions for Carbon-Oxygen Bond Formation

The formation of the Carbon-Oxygen (C-O) bond in this compound is a critical step in its synthesis, often achieved through metal-catalyzed cross-coupling reactions. These reactions provide efficient and selective methods for creating the aryl ether linkage.

Prominent among these are the Ullmann condensation and the Buchwald-Hartwig amination-type reactions. wikipedia.orgwikipedia.org The Ullmann condensation, a classic method, utilizes copper catalysts to couple an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts supported by ligands like diamines and acetylacetonate, which can facilitate the reaction under milder conditions. wikipedia.org For instance, the synthesis of diaryl ethers can be achieved by reacting a substituted phenol with an aryl halide in the presence of a copper catalyst, such as cuprous chloride (CuCl), and a base like potassium carbonate (K₂CO₃) in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP). globethesis.com

The Buchwald-Hartwig amination, while primarily known for C-N bond formation, has been adapted for C-O bond formation as well. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction offers a versatile and highly efficient alternative. wikipedia.orglibretexts.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol and subsequent reductive elimination to form the desired aryl ether. libretexts.org The choice of ligands, such as sterically hindered phosphines, is crucial for the success of these reactions, enabling the coupling of a wide range of substrates under relatively mild conditions. wikipedia.org For example, the use of a Pd(OAc)₂ catalyst with a suitable phosphine (B1218219) ligand can effectively couple an aryl halide with a phenol. researchgate.netresearchgate.net

| Reaction | Catalyst | Typical Ligands | Reaction Conditions | Key Advantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Diamines, Acetylacetonate | High temperatures (often >210°C), polar solvents wikipedia.org | Cost-effective metal catalyst mdpi.com |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Sterically hindered phosphines (e.g., Xantphos) researchgate.net | Milder temperatures, various solvents | High efficiency, broad substrate scope wikipedia.org |

Multi-Component Cycloaddition Routes for Substituted Pyridine Synthesis

Multi-component reactions (MCRs) that involve cycloaddition steps are powerful strategies for the convergent synthesis of highly substituted pyridines. These methods offer atom economy and procedural simplicity by combining three or more starting materials in a single operation to construct complex molecules.

One of the most effective approaches for pyridine ring synthesis is the [4+2] cycloaddition, or Diels-Alder reaction. acs.orgacs.org This strategy can involve the reaction of a diene with a dienophile, where either component can contain the nitrogen atom. nih.govrsc.org For instance, vinylallenes can react with arylsulfonyl cyanides in a Diels-Alder cycloaddition to form isopyridine intermediates, which then aromatize to the corresponding substituted pyridines. acs.orgnih.gov Another variation involves the use of 1-azadienes or 2-azadienes as the four-atom component. nih.govrsc.org The development of catalytic, redox-neutral methods for generating these azadienes in situ has expanded the scope and sustainability of this approach. nih.gov

Another significant cycloaddition strategy is the [2+2+2] cycloaddition, which typically involves the co-cyclization of two alkyne molecules with a nitrile. rsc.orgresearchgate.net This method, often catalyzed by transition metals like cobalt, provides a direct and efficient route to a wide array of substituted pyridines. rsc.org

Environmentally Benign Synthesis Protocols (e.g., Catalysis with Nanomaterials)

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. In the context of pyridine synthesis, this has led to the exploration of catalysis using nanomaterials, which offer advantages such as high surface area, reusability, and often milder reaction conditions.

Magnetic nanoparticles, for instance, have been employed as recoverable catalysts in the synthesis of pyridine derivatives. scispace.comrsc.org These catalysts can be easily separated from the reaction mixture using an external magnet, simplifying product purification and allowing for catalyst recycling. scispace.com For example, copper ferrite (B1171679) nanoparticles supported on a graphene oxide composite have been shown to be effective catalysts for the one-pot synthesis of polysubstituted pyridines under ultrasound irradiation. nih.gov

Furthermore, the use of biogenic nanoparticles, synthesized using plant extracts, is gaining traction as a green approach. researchgate.netwiserpub.com These methods avoid the use of toxic reagents and harsh conditions often associated with traditional nanoparticle synthesis. For example, ZnO nanoparticles have been utilized as an efficient and recoverable catalyst for the one-pot, multi-component synthesis of polyfunctionalized pyridines. researchgate.net

Analogous Compound Synthesis and Retrosynthetic Analysis Relevance

The principles of retrosynthetic analysis are fundamental to planning the synthesis of this compound and its analogs. wikipedia.orgscitepress.org This technique involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of logical disconnections. wikipedia.orgamazonaws.com

For this compound, a primary disconnection is the C-O ether bond, leading to 4-chlorophenol (B41353) and a 2-halo-3-nitropyridine derivative (e.g., 2-chloro-3-nitropyridine). This disconnection points towards a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction as the key bond-forming step.

The synthesis of analogous compounds often follows similar retrosynthetic logic. For example, in the synthesis of 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, a key step is the reaction of a substituted 3-(oxiranyl)pyridine with 4-chlorophenol. researchgate.net Similarly, the synthesis of 2,4-bisanilinopyridine (BAPyd) libraries can be achieved through a regioselective Buchwald-Hartwig amination of 2,4-dichloropyridine. researchgate.net

The table below presents a retrosynthetic analysis for this compound.

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

|---|---|---|---|

| This compound | C-O (Aryl ether) | 4-chlorophenoxide and 2-(3-nitropyridyl) cation | 4-Chlorophenol and 2-Chloro-3-nitropyridine |

| C-N (in pyridine ring) | Various multi-component fragments | Precursors for cycloaddition reactions (e.g., dienes, alkynes, nitriles) |

Elucidation of Reaction Mechanisms and Transformational Chemistry of 2 4 Chlorophenoxy 3 Nitropyridine

Nucleophilic Reactivity at the Pyridine (B92270) Core

The pyridine ring in 2-(4-chlorophenoxy)-3-nitropyridine is rendered electron-deficient by the electronegative nitrogen atom and the strongly electron-withdrawing nitro group. This electronic characteristic makes the pyridine core susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

Substitutions Involving the Phenoxy Moiety

The 2-(4-chlorophenoxy) group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the 3-nitro group activates the C-2 position for nucleophilic attack. Various nucleophiles can displace the 4-chlorophenoxy group. For instance, reactions with amines or alkoxides can lead to the corresponding 2-amino- or 2-alkoxy-3-nitropyridines. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex as a reactive intermediate. nih.govwikipedia.org The stability of this intermediate is a key factor in determining the reaction rate.

In a related context, studies on similar pyridine derivatives have shown that the substitution of a leaving group is a common reaction pathway. For example, 2-chloro-3-nitropyridine (B167233) reacts with arenethiolates to yield 2-arylthio-3-nitropyridines. rsc.org Similarly, the reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with various nucleophiles such as sodium azide, amines, and thiophenol results in the substitution of the chloro group. researchgate.net

Investigations into Meisenheimer Complex Formation in Activated Pyridines

Meisenheimer complexes are crucial intermediates in nucleophilic aromatic substitution reactions. wikipedia.org They are formed by the addition of an electron-rich species to an electron-poor aromatic compound. nih.gov In the case of this compound, a nucleophile attacks the electron-deficient pyridine ring, leading to the formation of a negatively charged intermediate, the Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the complex.

The formation of these adducts is often the first step in a vicarious nucleophilic substitution (VNS) process, where a carbanion adds to the nitroarene, followed by the elimination of a leaving group from the carbanion. acs.orgnih.gov Studies on related nitropyridines have shown that stable Meisenheimer-type adducts can be isolated and characterized. For instance, the reaction of 3-nitropyridine (B142982) with a secondary carbanion resulted in the isolation of a stable N-protonated Meisenheimer-type adduct. acs.org The stability and subsequent reaction pathway of the Meisenheimer complex are influenced by steric and electronic factors of both the pyridine derivative and the attacking nucleophile. acs.org

Electrophilic Reactivity and Aromatic Substitution Pathways

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which is further amplified by the nitro group. uoanbar.edu.iq Direct electrophilic attack on the pyridine ring of this compound is therefore challenging and typically requires harsh reaction conditions. uoanbar.edu.iq

When electrophilic substitution does occur on a pyridine ring, it preferentially takes place at the 3-position (β-position), as the intermediate carbocation is less destabilized compared to attack at the 2- or 4-positions. uoanbar.edu.iq However, the presence of the nitro group at the 3-position in the title compound would direct any potential electrophilic attack to other available positions, likely the 5-position. It is important to note that the phenoxy group itself could undergo electrophilic substitution on its own aromatic ring, but this is outside the scope of the pyridine core's reactivity.

Reductive Transformations of the Nitro Group to Amine Derivatives

The nitro group of this compound can be readily reduced to an amino group, a common and synthetically useful transformation. This reduction can be achieved using various reducing agents. nih.gov

A widely employed method is catalytic hydrogenation, where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. researchgate.netyoutube.comyoutube.com This method is generally clean and efficient. For example, the reduction of 2-amino-3-nitro-6-alkoxypyridine derivatives is often performed by catalytic hydrogenation with palladium on carbon. google.com

Alternatively, chemical reducing agents can be used. A common system is the use of a metal in an acidic medium, such as iron powder in acetic acid or tin or zinc in hydrochloric acid. google.com For example, 2-chloro-4-nitropyridine (B32982) has been reduced to 2-chloro-4-aminopyridine using iron powder and glacial acetic acid. google.com The resulting 2-(4-chlorophenoxy)pyridin-3-amine (B2922440) is a valuable intermediate for the synthesis of more complex molecules, including those with potential biological activity.

Rearrangement Reactions and Tautomerism Studies in Related Nitropyridines

Ring transformation reactions are also a possibility for highly activated pyridine systems. For instance, 5-nitropyrimidines have been shown to undergo ring transformation into pyridines upon reaction with certain nucleophiles. nih.govacs.org

Tautomerism becomes a significant consideration in the amino derivatives produced from the reduction of nitropyridines. The resulting aminopyridines can exist in tautomeric forms, such as the amino and imino forms. The position of the equilibrium is influenced by the substitution pattern on the ring and the solvent.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics of nucleophilic substitution reactions involving nitropyridines generally follow second-order kinetics, consistent with a bimolecular addition-elimination mechanism. rsc.org The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. rsc.orgresearchgate.net For instance, in the reaction of 2-chloro-3-nitropyridine with arenethiolates, the reaction rates show a good correlation with the Hammett σ constants and the pKa of the nucleophiles. rsc.org

Studies on Intermolecular Interactions and Charge Transfer Phenomena

The crystal packing and supramolecular assembly of this compound are anticipated to be governed by a variety of weak intermolecular interactions. These interactions play a crucial role in the stability of the crystal lattice and can influence the compound's physical properties. Drawing parallels from the crystal structure analysis of 2-(4-Methoxyphenoxy)-3-nitropyridine, we can infer the presence of several key interactions. nih.gov

In the analogue, the pyridine and benzene (B151609) rings are nearly orthogonal to each other, with a dihedral angle of approximately 86.69°. nih.gov This orientation minimizes steric hindrance and allows for efficient packing. The nitro and methoxy (B1213986) substituents are not coplanar with their respective aromatic rings, suggesting a degree of rotational freedom. nih.gov

Intermolecular Hydrogen Bonds and π-Interactions:

The supramolecular structure of the methoxy analogue is stabilized by a network of C-H···π and N-O···π interactions. nih.gov It is highly probable that the chlorophenoxy derivative will exhibit similar C-H···π interactions, where hydrogen atoms from the aromatic rings interact with the π-electron clouds of adjacent rings.

The presence of the electron-withdrawing nitro group is expected to create an electron-deficient region on the pyridine ring, making it susceptible to interactions with electron-rich moieties. In the methoxy analogue, short N-O···π contacts are observed, where an oxygen atom of the nitro group interacts with the π-system of the pyridine ring of a neighboring molecule. nih.gov This type of interaction is also plausible for this compound.

A detailed analysis of the intermolecular contacts in the crystal structure of a related compound, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, reveals the significance of weak hydrogen bonds and other non-covalent interactions in stabilizing the crystal lattice. nih.gov This further supports the likelihood of such interactions playing a dominant role in the crystal packing of this compound.

Charge Transfer Phenomena:

Charge transfer is a critical aspect of the electronic behavior of molecules with electron-donating and electron-accepting groups. In this compound, the chlorophenoxy group can act as an electron-donating moiety, while the nitropyridine ring serves as an electron-accepting group. This intramolecular charge transfer is a key feature of many organic compounds with interesting optical and electronic properties.

Studies on other donor-acceptor systems have utilized computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis to probe the nature and strength of these interactions. mdpi.com While specific computational studies on this compound are not available, such analyses on analogous systems reveal the intricate balance of electrostatic, dispersion, and polarization forces that govern supramolecular assembly. rsc.orgresearchgate.net

The investigation of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, another molecule with nitro and pyridine functionalities, highlighted the importance of interactions involving the nitro group and pyridine ring hydrogen atoms in its crystal packing. nih.gov This underscores the potential for similar interactions to be significant in the solid-state structure of this compound.

The table below summarizes the expected intermolecular interactions in this compound based on the analysis of its structural analogue, 2-(4-Methoxyphenoxy)-3-nitropyridine. nih.gov

| Interaction Type | Donor | Acceptor | Likely Presence in this compound |

| C-H···π | Aromatic C-H | π-system of pyridine/benzene ring | High |

| N-O···π | Oxygen of nitro group | π-system of pyridine ring | High |

Further experimental and computational studies are necessary to fully elucidate the specific intermolecular interactions and charge transfer characteristics of this compound. Techniques such as single-crystal X-ray diffraction, combined with theoretical calculations, would provide a detailed understanding of its supramolecular chemistry.

Advanced Spectroscopic and Computational Elucidation of 2 4 Chlorophenoxy 3 Nitropyridine Structure and Electronic Properties

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of 2-(4-chlorophenoxy)-3-nitropyridine.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers profound insights into the molecular structure of this compound by probing its characteristic vibrational modes.

The FT-IR spectrum of related nitro-substituted benzene (B151609) compounds shows characteristic peaks for nitro group vibrations, with asymmetrical stretching typically appearing in the 1560-1490 cm⁻¹ region and symmetrical stretching in the 1370-1310 cm⁻¹ range. scielo.org.za In a study of a similar molecule, (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one, the FT-IR spectrum displayed peaks at 1566.1 cm⁻¹ and 1374.4 cm⁻¹, which were assigned to the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. scielo.org.za These assignments were supported by theoretical calculations. scielo.org.za

For the pyridine (B92270) ring, the C-C bond distances are influenced by the presence of substituents. chemicalbook.com For instance, in 2-chloro-4-methyl-3-nitropyridine, the mean C-C ring bond distance was calculated to be 1.387 Å, which is slightly different from the 1.394 Å found in unsubstituted pyridine, indicating the electronic effects of the chloro, methyl, and nitro groups. chemicalbook.com

Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption spectra of pyridine derivatives are influenced by substituents on the ring. For instance, studies on pyrido[2,3,4-kl]acridine derivatives have shown that the position and nature of substituents can modulate the UV-Visible absorption and emission spectra. chemrxiv.org Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can help rationalize these spectroscopic properties by examining the electronic density variations between the ground and excited states. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in this compound.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For example, in the related compound N-hydroxymethylpiperidine, the ¹H-NMR spectrum in CDCl₃ shows distinct signals for the different protons in the structure. rsc.org Similarly, for this compound, one would expect to observe characteristic signals for the protons on both the pyridine and the chlorophenoxy rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. In N-hydroxymethylpiperidine, the ¹³C-NMR spectrum shows signals at δ= 88.5, 53.1, 26.1, and 25.0 ppm. rsc.org For this compound, distinct peaks would be expected for the carbons in the pyridine ring, the chlorophenoxy group, and those directly attached to the nitro and ether functionalities.

2D Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further confirming the structural assignment.

While a specific, complete NMR dataset for this compound is not detailed in the provided search results, data for analogous structures like 2-amino-4-chloro-3-nitropyridine (B16103) and 4-(4-chlorophenoxy)-3-nitrobenzonitrile are available and provide a reference for expected chemical shifts. chemicalbook.comspectrabase.com

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| N-hydroxymethylpiperidine rsc.org | ¹H | CDCl₃ | 4.14 (s, 2H), 2.64 (t, 4H, J=5.0 Hz), 1.58-1.52 (m, 4H), 1.46-1.42 (m, 2H) |

| N-hydroxymethylpiperidine rsc.org | ¹³C | CDCl₃ | 88.5, 53.1, 26.1, 25.0 |

| N-nitromorpholine rsc.org | ¹H | CDCl₃ | 3.83 (s, 8H) |

| N-nitromorpholine rsc.org | ¹³C | CDCl₃ | 65.5, 49.0 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation pattern of this compound. The monoisotopic mass of the compound is 250.01452 g/mol , and the average mass is 250.64 g/mol . epa.gov Electrospray ionization (ESI-MS) is a common technique used for such analyses. For instance, the ESI-MS spectrum of N-nitromorpholine shows a peak at m/z [(M+H)⁺]=133.01. rsc.org A detailed fragmentation analysis of this compound would reveal characteristic fragments corresponding to the loss of the nitro group, the chlorophenoxy group, and other structural moieties, providing further confirmation of its identity.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not available in the provided results, studies on the related compound 2-chloro-3-nitropyridine (B167233) reveal important structural features. nih.gov In this molecule, the nitro group is twisted by 38.5(2)° relative to the pyridine ring. nih.gov The crystal packing is characterized by non-classical C-H···N and C-H···O hydrogen bonds, which form a layered motif. nih.gov

Similarly, in the crystal structure of 2-chloro-4-methyl-3-nitropyridine, the bond angles within the pyridine ring are distorted by the substituents. chemicalbook.com The N-C-CH₃ bond angle is smaller than the C-C-CH₃ angle, possibly due to a weak hydrogen bond between the nitrogen and a hydrogen of the methyl group. chemicalbook.com These findings suggest that in this compound, one would expect a non-planar conformation with a significant twist between the pyridine and chlorophenoxy rings, influenced by steric hindrance and electronic interactions. The solid-state packing would likely be governed by a combination of van der Waals forces and weak hydrogen bonds.

Table 2: Crystallographic Data for the Related Compound 2-Chloro-3-nitropyridine nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.613 (1) |

| b (Å) | 12.232 (2) |

| c (Å) | 7.716 (1) |

| β (°) | 118.485 (2) |

| V (ų) | 631.5 (2) |

| Z | 4 |

Theoretical Chemistry and Quantum Mechanical Modeling

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the structural and electronic properties of this compound.

DFT calculations can be used to:

Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction. For example, in a study of a thiazolidinone derivative, DFT calculations were used to investigate the molecular geometry. scielo.org.za

Predict vibrational frequencies: Calculated vibrational spectra can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. scielo.org.za

Analyze electronic properties: DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. scielo.org.za

Simulate electronic spectra: TD-DFT calculations can predict UV-Vis absorption spectra, helping to interpret the electronic transitions observed experimentally. chemrxiv.org

By applying these computational methods to this compound, a more complete picture of its molecular properties can be obtained, bridging the gap between experimental observations and fundamental electronic structure.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful computational tool for predicting the molecular geometry and electronic structure of chemical compounds. For this compound, DFT methods, such as B3LYP with a 6-31G(d) basis set, are employed to determine the most stable three-dimensional arrangement of its atoms. nih.gov This process, known as geometry optimization, seeks the lowest energy conformation of the molecule.

The optimized structure reveals the spatial relationship between the pyridine ring, the ether linkage, the chlorophenyl group, and the nitro group. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are calculated to define the molecule's shape. These parameters are crucial for understanding the steric and electronic interactions within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is the orbital with the highest energy that contains electrons, representing the ability of the molecule to donate electrons. The LUMO is the lowest energy orbital that is unoccupied, indicating the molecule's capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. semanticscholar.org A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

The spatial distribution of the HOMO and LUMO across the molecular framework reveals the most likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is typically localized on the electron-rich chlorophenoxy ring, while the LUMO is concentrated on the electron-deficient nitropyridine ring. This distribution suggests that the chlorophenoxy moiety is the primary site for electrophilic attack, and the nitropyridine ring is susceptible to nucleophilic attack.

| Parameter | Value |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. nih.govacadpubl.eu It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer phenomena that contribute to molecular stability.

In this compound, NBO analysis can quantify the delocalization of electron density from donor (Lewis-type) orbitals to acceptor (non-Lewis-type) orbitals. malayajournal.org These interactions, often referred to as intramolecular charge transfer, play a crucial role in stabilizing the molecule. For instance, the lone pairs on the oxygen and nitrogen atoms can interact with the antibonding orbitals of adjacent pi systems, leading to a more stable electronic configuration. acadpubl.eu

The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. malayajournal.org By identifying the most significant donor-acceptor interactions, NBO analysis provides valuable insights into the electronic structure and reactivity of this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

Aromaticity Indices and Their Computational Assessment (e.g., NICS, S-NICS)

Aromaticity is a fundamental concept in chemistry, and various computational indices have been developed to quantify it. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. chemrxiv.org It is calculated as the negative of the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)). nih.gov

For this compound, NICS calculations can be performed for both the pyridine and the chlorophenyl rings to assess their individual aromatic character. A negative NICS value indicates aromaticity, a positive value suggests anti-aromaticity, and a value close to zero implies a non-aromatic character. chemrxiv.org The presence of the electron-withdrawing nitro group on the pyridine ring and the chloro-substituent on the phenoxy ring can influence the degree of aromaticity in each ring system.

Split-NICS (S-NICS) is a refinement of the NICS method that can be particularly useful for non-planar rings or when the two faces of a ring are not equivalent. rsc.org This method can provide a more nuanced understanding of the aromaticity of the individual rings within the molecule.

| Ring | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|

| Pyridine Ring | ||

| Chlorophenyl Ring |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. These regions are usually found around the electronegative oxygen and nitrogen atoms of the nitro group and the ether linkage. nih.gov Conversely, regions of positive electrostatic potential (typically colored blue) represent areas of low electron density and are prone to nucleophilic attack. These are often located around the hydrogen atoms and the carbon atom attached to the nitro group. researchgate.net

By analyzing the MEP map, chemists can predict the reactivity of different parts of the molecule and understand how it will interact with other reagents. nih.gov

Dipole Moments and Polarization Effects in Substituted Pyridines

Computational methods can accurately calculate the magnitude and direction of the molecular dipole moment. This information is important for understanding the molecule's intermolecular interactions, such as dipole-dipole forces, and its solubility in polar solvents. The polarization effects, which describe how the electron cloud of the molecule is distorted in the presence of an electric field, can also be studied. These effects are crucial for understanding the molecule's response to external stimuli and its non-linear optical properties.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to occur.

For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to model the reaction pathway. The geometries and energies of the transition states can be calculated, providing insights into the reaction's feasibility and kinetics. This information is invaluable for understanding the factors that control the reaction's outcome and for designing new synthetic routes.

Strategic Derivatization and Functionalization of 2 4 Chlorophenoxy 3 Nitropyridine for Novel Chemical Entities

Modifications on the Chlorophenoxy Substituent via Nucleophilic Pathways

The 2-position of the pyridine (B92270) ring in 2-(4-Chlorophenoxy)-3-nitropyridine is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing nitro group at the 3-position, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. nih.gov This allows for the displacement of the 4-chlorophenoxy group by a variety of nucleophiles, leading to a diverse array of substituted pyridines.

The efficiency of these nucleophilic substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles, such as alkoxides, thiolates, and amines, readily displace the chlorophenoxy group. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-3-nitropyridine (B1295690), while reaction with a primary amine could introduce a 2-amino-3-nitropyridine (B1266227) moiety.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide | 2-Alkoxy-3-nitropyridine |

| Thiolate | Sodium thiophenoxide | 2-(Arylthio)-3-nitropyridine |

| Amine | Aniline | 2-(Arylamino)-3-nitropyridine |

| Halide | Potassium fluoride | 2-Fluoro-3-nitropyridine |

These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cationic counter-ion of the nucleophile and facilitate the reaction.

Transformations of the Nitro Group for Diverse Functionalities

The nitro group at the 3-position is a versatile functional handle that can be transformed into a variety of other substituents, significantly expanding the chemical space accessible from the parent compound. The most common transformation is the reduction of the nitro group to an amino group.

This reduction can be achieved using a range of reducing agents, with the choice of reagent often determining the final product. For example, catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with metals in acidic media (e.g., tin or iron in HCl) typically affords the corresponding 3-aminopyridine (B143674) derivative. This amino group can then serve as a precursor for a multitude of further functionalizations, including diazotization followed by substitution, acylation, and alkylation.

Chemoselective reduction of the nitro group in the presence of other reducible functionalities, such as the chloro group on the phenoxy ring, can be challenging but is achievable under specific conditions. For instance, using milder reducing agents or catalytic transfer hydrogenation might favor the reduction of the nitro group while leaving the C-Cl bond intact. nih.gov

| Reagent(s) | Product Functional Group |

| H₂, Pd/C | Amino (-NH₂) |

| Sn, HCl or Fe, HCl | Amino (-NH₂) |

| Na₂S₂O₄ | Amino (-NH₂) |

| TiCl₃ | Amino (-NH₂) |

Synthetic Routes to Fused Heterocyclic Systems from Pyridine Scaffolds

The functional groups on the this compound scaffold can be utilized to construct fused heterocyclic systems. A common strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions.

For example, after reduction of the nitro group to a 3-amino group, the resulting 3-amino-2-(4-chlorophenoxy)pyridine can undergo cyclization. If the chlorophenoxy group is first replaced by a substituent containing a suitable electrophilic center, intramolecular cyclization can lead to the formation of bicyclic or polycyclic heteroaromatic systems.

Another approach involves the transformation of the pyridine ring itself. Ring transformation reactions, though less common, can be a powerful tool for generating novel heterocyclic cores. nih.gov For instance, under specific conditions, the pyridine ring could potentially be opened and reclosed to form a different heterocyclic system.

Introduction of Additional Substituents on the Pyridine Ring for Structure-Reactivity Studies

The introduction of additional substituents onto the pyridine ring of this compound allows for the fine-tuning of its electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies. Direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. rsc.org However, strategic approaches can be employed.

For instance, if the starting material is a suitably substituted 2-chloro-3-nitropyridine (B167233), the chlorophenoxy group can be introduced subsequently. Alternatively, electrophilic aromatic substitution on the this compound molecule itself is generally difficult due to the deactivating effect of both the pyridine nitrogen and the nitro group. However, under forcing conditions, or by activating the ring through N-oxide formation, some electrophilic substitutions might be possible.

A more common strategy is to start with a more highly substituted pyridine precursor and then introduce the chloro and nitro groups. For example, starting with a substituted 2-hydroxypyridine, nitration followed by chlorination can yield a precursor that can then be reacted with 4-chlorophenol (B41353).

Design and Synthesis of Polyfunctional Derivatives

The design and synthesis of polyfunctional derivatives of this compound involve a combination of the strategies discussed in the previous sections. The goal is to create molecules with multiple, strategically placed functional groups that can impart specific properties or allow for further, orthogonal chemical modifications.

For example, one could envision a synthetic sequence starting with the nucleophilic displacement of the chlorophenoxy group, followed by the reduction of the nitro group, and then further functionalization of the resulting amino group. This multi-step approach allows for the systematic construction of complex molecules with a high degree of structural diversity.

The synthesis of such polyfunctional derivatives requires careful planning of the reaction sequence to ensure compatibility of the functional groups present at each stage. Protecting group strategies may be necessary to mask reactive functionalities while other parts of the molecule are being modified. The ultimate aim is to generate a library of diverse compounds based on the this compound scaffold for evaluation in various applications.

Exploratory Research Horizons and Potential Scientific Contributions of 2 4 Chlorophenoxy 3 Nitropyridine

Development as a Versatile Intermediate in Complex Organic Synthesis

The true potential of 2-(4-chlorophenoxy)-3-nitropyridine in the realm of organic chemistry lies in its capacity to serve as a versatile building block for the synthesis of more complex molecules. The pyridine (B92270) nucleus is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs. researchgate.net The presence of the nitro group and the phenoxy linkage on the pyridine ring of this compound provides multiple reaction sites for chemists to exploit.

Nitropyridines are widely recognized as valuable precursors for a diverse range of heterocyclic systems that exhibit various biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov The nitro group can be readily reduced to an amino group, which then opens up a plethora of further chemical transformations, such as diazotization, acylation, and the formation of new heterocyclic rings. For instance, the related compound 2-chloro-3-aminopyridine, which can be synthesized from 2-chloro-3-nitropyridine (B167233), is a crucial intermediate in the production of the anti-ulcer drug pirenzepine (B46924) and has been investigated for the synthesis of anti-AIDS drugs. guidechem.com

The 4-chlorophenoxy group, on the other hand, can influence the electronic properties of the pyridine ring and can itself be a site for modification, although it is generally more stable. The ether linkage can be cleaved under specific conditions, allowing for the introduction of other functional groups. The strategic combination of these reactive sites makes this compound a highly adaptable intermediate for the construction of complex molecular architectures with potential therapeutic applications.

Contributions to Advanced Materials Research and Design

While direct applications of this compound in advanced materials are not yet extensively documented, its structural motifs suggest a number of potential contributions to this field. The combination of an electron-donating phenoxy group and an electron-withdrawing nitro group on an aromatic pyridine ring creates a "push-pull" system. Such systems are known to exhibit interesting photophysical properties, including fluorescence and non-linear optical behavior, which are highly sought after in materials science.

Compounds with similar push-pull characteristics, such as triarylamines, have been utilized in applications like two-photon absorption, fluorescence photoswitching, and as active layers in dye-sensitized solar cells. researchgate.net The delocalized π-electron system of the pyridine and phenoxy rings in this compound could potentially be harnessed for the development of novel organic electronic materials. Porphyrins, which also feature extended aromatic systems, are known for their semiconducting properties and are used in molecular electronics, sensors, and solar cells. mdpi.com

Furthermore, the presence of heteroatoms (nitrogen and oxygen) and a halogen (chlorine) provides potential sites for coordination with metal ions, which could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials are renowned for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The specific arrangement of functional groups in this compound could lead to the design of materials with tailored electronic and structural properties.

Fundamental Insights into Pyridine and Phenoxy-Heterocycle Chemistry

The study of this compound can provide fundamental insights into the intricate interplay of electronic and steric effects in substituted heterocyclic systems. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The 4-chlorophenoxy group, being an ether, is an activating group, yet its influence is modulated by the powerful deactivating effect of the nitro group.

Detailed spectroscopic and crystallographic analysis of this compound and its derivatives can elucidate the precise effects of these substituents on bond lengths, bond angles, and electron distribution within the molecule. For example, experimental FTIR and FT-Raman spectroscopic analyses have been reported for the related compound 2-chloro-4-methyl-3-nitropyridine, providing valuable data on its vibrational modes. sigmaaldrich.com Similar studies on this compound would offer a deeper understanding of how the larger phenoxy group influences the molecular structure and reactivity.

Furthermore, investigating the reaction mechanisms of this compound, such as the reduction of the nitro group in the presence of the phenoxy ether, can provide valuable data for synthetic chemists. Understanding the regioselectivity of reactions and the stability of intermediates will enable the more efficient design of synthetic routes to complex target molecules.

| Property | Value |

| Molecular Formula | C₁₁H₇ClN₂O₃ |

| Molecular Weight | 250.64 g/mol |

| CAS Number | 76893-45-3 |

| Appearance | Solid |

Table 1: Physical and Chemical Properties of this compound. epa.gov

Precursor Roles in Agrochemical Research and Development

The structural components of this compound are found in a number of biologically active compounds used in agriculture. The phenoxyacetic acid derivative, 2,4-D, is a widely used herbicide, highlighting the herbicidal potential of the chlorophenoxy moiety. rsc.org Similarly, pyridine-based compounds are a cornerstone of modern agrochemical research, with many exhibiting potent fungicidal, herbicidal, or insecticidal properties.

Research has shown that derivatives of nitropyridine ethers possess significant biological activity. For instance, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate has demonstrated high herbicidal activity. nih.gov This compound shares the core nitropyridine ether structure with this compound, suggesting that the latter could serve as a valuable precursor for a new class of herbicides. Additionally, a series of 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have been synthesized and shown to possess high fungicidal activity against a range of plant pathogens. researchgate.netresearchgate.net While not directly synthesized from this compound, the presence of the 4-chlorophenoxy and pyridine moieties in these active compounds underscores the potential of this chemical scaffold in the development of novel fungicides.

The fungicidal activity of some 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol derivatives is presented in the table below, illustrating the potential of this structural motif in agrochemical applications.

| Compound | Venturia inaequalis | Fusarium moniliforme | Fusarium oxysporum | Helminthosporium sativum |

| Compound 2 | 99-100% | 90-98% | 99-100% | 99-100% |

| Compound 3 | 70-89% | 90-98% | 70-89% | 99-100% |

| Standard * | 50-69% | 90-98% | 70-89% | 50-69% |

Table 2: Drop in radial growth of fungal mycelium (%) at a concentration of 30 mg/L. The standard used was the commercial fungicide triadimefon. researchgate.net

By serving as a starting material, this compound allows for the systematic modification of its structure to optimize for potency, selectivity, and environmental profile, thereby contributing to the discovery of next-generation crop protection agents.

常见问题

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-3-nitropyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. A representative method involves reacting 2-chloro-3-nitropyridine with 4-chlorophenol in the presence of a base (e.g., NaOH) under anhydrous conditions. Key steps include:

- Dissolving 4-chlorophenol and NaOH in a polar aprotic solvent (e.g., DMF) to generate the phenoxide ion.

- Adding 2-chloro-3-nitropyridine and heating at 120–140°C for 6–12 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Optimization Tips : - Temperature : Excessively high temperatures (>150°C) may induce decomposition; monitor via TLC.

- Solvent : Use DMF for improved solubility of aromatic intermediates.

- Stoichiometry : Maintain a 1:1.2 molar ratio (2-chloro-3-nitropyridine:4-chlorophenol) to drive the reaction to completion .

Q. How is the structural identity of this compound validated experimentally?

A multi-technique approach is recommended:

- NMR : Confirm substitution patterns (e.g., aromatic proton signals at δ 8.2–8.5 ppm for pyridine protons, δ 7.3–7.6 ppm for chlorophenoxy protons).

- X-ray Crystallography : Resolve the crystal structure to verify bond angles and intermolecular interactions. For example, the pyridine and benzene rings are nearly perpendicular (dihedral angle ~85°), stabilized by C–H···π and N–O···π interactions .

- HPLC : Ensure purity (>95%) using a C18 column (mobile phase: 60:40 acetonitrile/water, UV detection at 254 nm) .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (H315/H319) .

- Ventilation : Use a fume hood to avoid inhalation of nitro compound vapors (H335).

- Storage : Keep in a dark, airtight container at 2–8°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The crystal lattice is stabilized by weak non-covalent interactions:

- C–H···π Interactions : Between pyridine C–H and adjacent benzene rings (distance: ~3.2 Å).

- N–O···π Interactions : Nitro groups engage with π-systems of neighboring pyridine rings (angle: ~110°), forming layered structures along the ab plane .

Implications : These interactions enhance thermal stability (decomposition >250°C) but may reduce solubility in non-polar solvents.

Q. How can contradictory spectral or crystallographic data be resolved during characterization?

- Scenario : Discrepancies in melting points (e.g., reported mp 160°C vs. observed 155°C).

- Resolution :

- Verify purity via DSC (differential scanning calorimetry) to detect impurities.

- Cross-validate crystallographic data (e.g., compare unit cell parameters with literature: a = 7.21 Å, b = 12.45 Å, c = 14.89 Å) .

- Re-examine NMR solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts.

Q. What methodologies are effective in optimizing regioselectivity during functionalization?

- Electrophilic Substitution : The nitro group at position 3 directs incoming electrophiles to position 5 of the pyridine ring.

- Catalytic Strategies : Use Pd(OAc)₂/Xantphos for Suzuki coupling at position 2 (yield: ~70%) .

Key Data :

| Reaction Type | Position | Yield (%) | Reference |

|---|---|---|---|

| Nitration | 3 | 85 | |

| Halogenation | 5 | 65 |

Q. How can computational modeling complement experimental studies of this compound?

Q. What strategies mitigate common synthesis challenges, such as low yields or side products?

- Side Product : Formation of 2-(4-chlorophenoxy)-5-nitropyridine due to over-nitration.

- Mitigation :

- Control nitrating agent (HNO₃/H₂SO₄) addition rate to maintain temperature <10°C.

- Use scavengers (e.g., urea) to quench excess HNO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。